n-Methyl bromofluoroacetamide
Overview
Description
n-Methyl bromofluoroacetamide, also known by its IUPAC name 2-bromo-2-fluoro-N-methylacetamide, is a chemical compound with the molecular formula C3H5BrFNO. It is characterized by the presence of bromine, fluorine, and an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl bromofluoroacetamide typically involves the reaction of N-methylacetamide with bromine and fluorine sources under controlled conditions. One common method includes the bromination of N-methylacetamide followed by fluorination. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: n-Methyl bromofluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted acetamides.
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Corresponding amines.
Scientific Research Applications
n-Methyl bromofluoroacetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Methyl bromofluoroacetamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- n-Methyl bromoacetamide
- n-Methyl fluoroacetamide
- n-Methyl chloroacetamide
Comparison: n-Methyl bromofluoroacetamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and properties compared to its analogs. The combination of these halogens can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and research .
Properties
IUPAC Name |
2-bromo-2-fluoro-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINFGRMBJUDPPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382056 | |
Record name | n-methyl bromofluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53441-14-8 | |
Record name | n-methyl bromofluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53441-14-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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